molecular formula C21H17ClN6 B12210290 3-(3-Chloro-4-methylphenyl)-7-(4-ethylphenyl)-6-hydropyrazolo[5,4-d]1,2,4-tria zolo[4,3-e]pyrimidine

3-(3-Chloro-4-methylphenyl)-7-(4-ethylphenyl)-6-hydropyrazolo[5,4-d]1,2,4-tria zolo[4,3-e]pyrimidine

Cat. No.: B12210290
M. Wt: 388.9 g/mol
InChI Key: BDGRPUMRFPAJNQ-UHFFFAOYSA-N
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Description

3-(3-Chloro-4-methylphenyl)-7-(4-ethylphenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine is a complex organic compound that belongs to the class of pyrazolo[5,4-d]pyrimidines. This compound is characterized by its unique structure, which includes chloro, methyl, and ethyl substituents on the phenyl rings, as well as a hydropyrazolo and triazolo fused ring system. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloro-4-methylphenyl)-7-(4-ethylphenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Intermediate Compounds: The synthesis begins with the preparation of intermediate compounds such as 3-chloro-4-methylphenylboronic acid and 4-ethylphenylhydrazine.

    Coupling Reactions: These intermediates undergo coupling reactions, often facilitated by palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura coupling.

    Cyclization: The coupled product is then subjected to cyclization reactions to form the pyrazolo and triazolo fused ring system.

    Final Modifications: The final product is obtained after additional modifications, such as chlorination or methylation, under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-4-methylphenyl)-7-(4-ethylphenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or methyl groups using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

3-(3-Chloro-4-methylphenyl)-7-(4-ethylphenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(3-Chloro-4-methylphenyl)-7-(4-ethylphenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Chloro-4-methylphenyl)-7-(4-methylphenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine
  • 3-(3-Chloro-4-methylphenyl)-7-(4-phenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine

Uniqueness

The uniqueness of 3-(3-Chloro-4-methylphenyl)-7-(4-ethylphenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine lies in its specific substituents and fused ring system, which confer distinct chemical and biological properties. Its chloro, methyl, and ethyl groups, along with the pyrazolo and triazolo rings, make it a versatile compound for various applications.

Properties

Molecular Formula

C21H17ClN6

Molecular Weight

388.9 g/mol

IUPAC Name

10-(3-chloro-4-methylphenyl)-5-(4-ethylphenyl)-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C21H17ClN6/c1-3-14-5-7-15(8-6-14)19-25-26-21-17-11-24-28(20(17)23-12-27(19)21)16-9-4-13(2)18(22)10-16/h4-12H,3H2,1-2H3

InChI Key

BDGRPUMRFPAJNQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=NN=C3N2C=NC4=C3C=NN4C5=CC(=C(C=C5)C)Cl

Origin of Product

United States

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